molecular formula C5H6N2O2 B056734 Thymine CAS No. 123430-67-1

Thymine

Cat. No. B056734
M. Wt: 126.11 g/mol
InChI Key: RWQNBRDOKXIBIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thymine is a pyrimidine nucleobase that is one of the four nucleotide bases that make up DNA. It is a vital component of the genetic code that determines the traits and characteristics of all living organisms. Thymine is synthesized through a complex biochemical process that involves several enzymes and metabolic pathways.

Scientific Research Applications

1. Oncology and Tumor Metabolism

Thymine derivatives, such as 18F-3′-deoxy-3′-fluorothymidine (FLT) and 18F-1-(2′-deoxy-2′-fluoro-beta-d-arabinofuranosyl)-thymine (FMAU), play a significant role in oncology research, especially in positron emission tomography (PET) imaging for cancer staging, prognosis estimation, and predicting therapeutic outcomes (Shields, 2006).

2. Electromechanical and Ferroelectric Applications

Synthetic thymine microcrystals have demonstrated significant piezoelectricity and ferroelectricity, making them potentially useful for applications in electromechanical and ferroelectric devices. This finding is supported by molecular modeling of polarization switching under an external electric field (Bdikin et al., 2015).

3. DNA Damage and Oxidation

Research has shown that trivalent dimethylated arsenic induces oxidative damage in nuclear bases, specifically through the formation of cis-thymine glycol, which serves as a biomarker for DNA oxidation damage (Yamanaka et al., 2003).

4. Breast Neoplasm Imaging

Studies indicate that labeled thymine can be used in the diagnostic imaging of breast neoplasms, potentially aiding in the identification of malignant lesions and reducing unnecessary biopsies (Gutfilen et al., 2001).

5. Photochemistry of Thymine Derivatives

Research into the photochemistry of thymine derivatives, such as N(1)-methylthymine, thymidine, and thymidine 5'-monophosphate, has provided insights into the excited-state structural dynamics and photochemical behavior of these compounds (Billinghurst et al., 2012).

6. Photostability and DNA Protection

The photostability of thymine, crucial for protecting genetic information in DNA, has been linked to its interaction with water molecules, suggesting that this stability is not an intrinsic property but is enhanced by the solvent environment (Wu et al., 2005).

7. Molecular Structure Analysis

Studies on the molecular structure and dynamics of thymine have contributed to a deeper understanding of its role in biological systems and its interactions within DNA (Vogt et al., 2008).

8. Biochemical Sensing Applications

Gold nanoparticles have been used in the selective detection of thymine, offering a simple, cost-effective, and sensitive method for qualitative and quantitative analysis in DNA and urine samples (Shrivas et al., 2018).

properties

IUPAC Name

5-methyl-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)
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InChI Key

RWQNBRDOKXIBIV-UHFFFAOYSA-N
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Canonical SMILES

CC1=CNC(=O)NC1=O
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Molecular Formula

C5H6N2O2
Record name thymine
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Related CAS

28806-14-6
Record name 2,4(1H,3H)-Pyrimidinedione, 5-methyl-, dimer
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DSSTOX Substance ID

DTXSID4052342
Record name Thymine
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Molecular Weight

126.11 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid
Record name Thymine
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Solubility

3.82 mg/mL
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Vapor Pressure

0.00000133 [mmHg]
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Product Name

Thymine

CAS RN

65-71-4, 2792-47-4
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Melting Point

320 °C
Record name Thymine
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Record name Thymine
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Synthesis routes and methods I

Procedure details

1.5M Tetra(n-butyl)ammonium hydroxide (4.22 ml., 6.335 mole) was added to a suspension of thymine (0.913 g., 7.24 mole) in dimethylformamide (15 ml. ). The mixture was stirred for 10 minutes, and the dimethylformamide was removed in vacuo. Additional dimethylformamide (20 ml. ) was added to the white residue, and removed in vacuo. This process was repeated four times and the residue was dried under a vacuum (0.1 mm) at 50° C. overnight affording the tetra(n-butyl)ammonium salt of thymine.
Quantity
4.22 mL
Type
reactant
Reaction Step One
Quantity
0.913 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
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Name
Cc1cn(C2CCC(CO)(CO)O2)c(=O)[nH]c1=O
Quantity
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of the 4'-α and 4'-β isomers of 3'-O-t-butyldimethylsilyl-4'-iodomethylthymidine (26 mg, 0.05 mM), prepared, e.g., as described in Preparation 6, 10% Pd-C (palladium on carbon) (15 mg), 1 N NaOH (2 drops) in CH3OH was stirred under hydrogen atmosphere at 25° C. for 66 hours. The solvent was removed by evaporation under vacuum pressure. The residue was purified by flash silica gel chromatography. The column was eluted with CH2Cl2 +5% CH3OH, yielding a mixture of the 4'-α and 4'-β isomers of 3'-O-t-butyldimethylsilyl-4'-methylthymidine (13 mg, 0.035 mM) as a colorless oil. MS 371 (MH)+.
Name
3'-O-t-butyldimethylsilyl-4'-iodomethylthymidine
Quantity
26 mg
Type
reactant
Reaction Step One
Name
3'-O-t-butyldimethylsilyl-4'-methylthymidine
Quantity
13 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
15 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
Thymine

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